2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid

Description

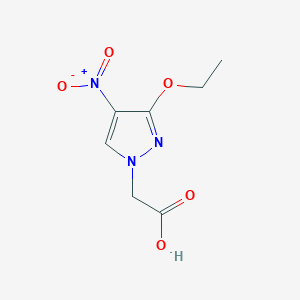

Structure

3D Structure

Properties

IUPAC Name |

2-(3-ethoxy-4-nitropyrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O5/c1-2-15-7-5(10(13)14)3-9(8-7)4-6(11)12/h3H,2,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMICJZRVTWWSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN(C=C1[N+](=O)[O-])CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid typically involves the nitration of a pyrazole precursor followed by the introduction of the ethoxy group. One common method involves the nitration of 3-ethoxy-1H-pyrazole using a mixture of nitric acid and sulfuric acid. The resulting nitro compound is then reacted with chloroacetic acid under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Alkoxides, nucleophilic catalysts.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Reduction: 3-amino-4-nitro-1H-pyrazol-1-yl)acetic acid.

Substitution: Various alkoxy-substituted pyrazole derivatives.

Hydrolysis: Ethanol and (4-nitro-1H-pyrazol-1-yl)acetic acid.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid can inhibit various pathogens effectively.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.22 μg/mL |

| Compound B | Escherichia coli | 0.35 μg/mL |

| Compound C | Candida albicans | 0.30 μg/mL |

This suggests that this compound may also possess similar antimicrobial efficacy.

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. Research indicates that certain compounds can significantly reduce inflammation in animal models, suggesting potential therapeutic applications for conditions such as arthritis and other inflammatory diseases.

Case Study:

In a study involving animal models, a pyrazole derivative was administered to assess its impact on inflammation markers. Results indicated a reduction in edema and inflammatory cytokines, showcasing its potential as an anti-inflammatory agent.

Drug Development

The unique structure of this compound makes it a promising candidate for drug development. Its ability to interact with various biological targets allows for potential applications in treating diseases such as cancer and neurodegenerative disorders.

Table 2: Potential Therapeutic Targets

| Disease | Mechanism of Action |

|---|---|

| Cancer | Induction of apoptosis through enzyme inhibition |

| Neurodegenerative Diseases | Cholinesterase inhibition leading to enhanced neurotransmission |

Specialty Chemicals

In the industrial sector, compounds like this compound are utilized in the production of specialty chemicals, dyes, and pigments due to their unique chemical properties.

Case Study:

A recent industrial application involved using this compound in synthesizing novel dyes, demonstrating its versatility and importance in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid is not well-documented. compounds with similar structures often exert their effects through interactions with specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The physicochemical and functional properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid with analogous compounds:

Structural and Substituent Variations

*Calculated based on substituent contributions.

Substituent Impact on Properties

- Electron-Withdrawing Groups (Nitro, Trifluoroethyl):

The nitro group (present in all compounds except ) increases electrophilicity, making these compounds reactive in coupling or substitution reactions. The trifluoroethyl group in ’s compound enhances resistance to oxidative degradation due to strong C-F bonds . - Lipophilicity: Ethoxy (logP ~1.1) and trifluoroethyl (logP ~2.0) groups increase lipophilicity compared to chloro (logP ~0.9) or amino (logP ~-1.5) substituents, influencing membrane permeability .

- Biological Relevance: Pyrazole-acetic acid hybrids are explored as kinase inhibitors or anti-inflammatory agents. For example, ’s 4-nitrophenyl derivative may act as a tyrosine kinase inhibitor due to structural similarity to known pharmacophores .

Biological Activity

2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by empirical data and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a pyrazole ring, which is known for conferring various biological activities due to its ability to interact with multiple biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations demonstrated significant activity against various pathogens. For instance, compounds structurally similar to this derivative exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.22 |

| Similar derivatives | Staphylococcus epidermidis | 0.25 |

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been well-documented. For example, compounds with similar structures have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 93% at specific concentrations . The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Inhibition (%) | Cytokine |

|---|---|---|

| This compound | 93 | IL-6 |

| Similar derivatives | 76 | TNF-α |

Anticancer Activity

The anticancer properties of pyrazole derivatives are particularly promising. Studies indicate that compounds containing the pyrazole moiety can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). For instance, certain derivatives were found to enhance caspase activity significantly, indicating their potential as anticancer agents .

Table 3: Anticancer Activity in Cell Lines

| Compound | Cell Line | Effect on Caspase Activity |

|---|---|---|

| This compound | MDA-MB-231 | Increased by 1.33 times |

| Similar derivatives | A549 | Induced apoptosis |

Case Studies

In a recent study focusing on the synthesis and evaluation of pyrazole derivatives, several compounds were tested for their biological activities. Among them, those structurally related to this compound exhibited significant antibacterial and anti-inflammatory properties, supporting its potential therapeutic applications .

Q & A

Q. What are the established synthetic routes for 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid, and what reaction conditions are critical for reproducibility?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous pyrazole derivatives are synthesized using sodium azide (NaN₃) as a catalyst in dimethylformamide (DMF) at 50°C for 3 hours, followed by quenching with ice water and recrystallization from ethanol . Key parameters include solvent choice (e.g., DMF for solubility), temperature control (±2°C), and catalyst stoichiometry. Post-reaction purification via column chromatography or recrystallization (e.g., using toluene/ethanol mixtures) is essential for isolating high-purity products .

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer: Characterization employs:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethoxy and nitro groups at positions 3 and 4 of the pyrazole ring).

- High-Performance Liquid Chromatography (HPLC): Purity verification (>98%) using reverse-phase C18 columns .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., C₉H₁₀N₃O₅ requires m/z 256.07) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound, particularly when scaling up syntheses?

Methodological Answer:

- Solvent Optimization: Replace DMF with tetrahydrofuran (THF) to reduce side reactions, as THF enhances regioselectivity in cyclization steps .

- Catalyst Screening: Test alternatives to NaN₃, such as tetrabutylammonium fluoride (TBAF), to improve azide group incorporation .

- Continuous-Flow Reactors: Adopt flow chemistry (as demonstrated for structurally similar triazole-acetic acid derivatives) to enhance heat/mass transfer and reduce byproducts .

Q. How should discrepancies in spectroscopic data between batches or studies be resolved?

Methodological Answer:

- X-ray Crystallography: Resolve ambiguities in nitro group orientation or hydrogen bonding using single-crystal diffraction .

- Dynamic NMR Studies: Investigate rotational barriers of the ethoxy group to explain splitting patterns in ¹H NMR .

- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and validate experimental data .

Q. What strategies are effective in evaluating the biological activity of this compound, given its structural similarity to bioactive pyrazole derivatives?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against cyclooxygenase (COX) or acetylcholinesterase (AChE) using colorimetric substrates (e.g., Ellman’s reagent for AChE) .

- Molecular Docking: Simulate binding interactions with target proteins (e.g., COX-2 active site) using software like AutoDock Vina .

- SAR Studies: Synthesize analogs (e.g., replacing the nitro group with halogens) to correlate substituent effects with bioactivity .

Data Contradiction Analysis

Q. How can conflicting reports about the compound’s stability under acidic conditions be reconciled?

Methodological Answer:

- pH-Dependent Stability Studies: Conduct accelerated degradation tests in HCl/NaOH buffers (pH 1–13) at 40°C, monitoring via HPLC .

- Mechanistic Probes: Use LC-MS to identify degradation products (e.g., nitro group reduction to amine under acidic conditions) .

- Solid-State Stability: Compare shelf life in crystalline vs. amorphous forms using differential scanning calorimetry (DSC) .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure (classified as H319/H335) .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from nitro group decomposition .

- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀N₃O₅ | |

| Purity (HPLC) | >98% | |

| Recrystallization Solvent | Ethanol or Toluene | |

| Stability (pH 7, 25°C) | >6 months (crystalline form) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.